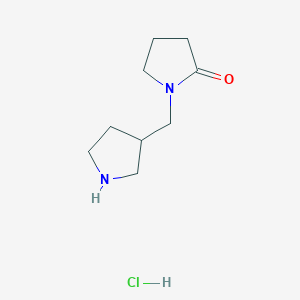

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride

Description

Overview of Pyrrolidinone Derivatives in Chemical Science

Pyrrolidinone derivatives constitute a fundamental class of nitrogen-containing heterocycles that have garnered extensive attention in chemical science due to their remarkable structural versatility and broad-spectrum applications. The five-membered pyrrolidine ring system, characterized by its saturated nature and sp³-hybridized carbon atoms, provides unique three-dimensional architectural features that distinguish it from aromatic heterocycles. This structural framework enables efficient exploration of pharmacophore space while contributing significantly to molecular stereochemistry through what researchers term "pseudorotation," a phenomenon where the non-planar ring adopts energetically favorable conformations.

The simplest member of this family, 2-pyrrolidone, serves as a cornerstone compound in industrial chemistry. This colorless liquid, miscible with water and most organic solvents, demonstrates the characteristic properties that make pyrrolidinone derivatives attractive for diverse applications. The compound's high chemical stability and boiling point of 245°C under atmospheric pressure exemplify the robust nature of the pyrrolidinone scaffold. Global production of 2-pyrrolidone exceeded 60,000 tons annually by 2014, with major manufacturers including BASF in Germany and Ashland in the United States.

The structural diversity within pyrrolidinone derivatives extends far beyond simple 2-pyrrolidone, encompassing complex molecular architectures that incorporate multiple ring systems, substitution patterns, and functional group modifications. Research has demonstrated that pyrrolidine-based compounds can accommodate up to four stereogenic carbon atoms, potentially generating sixteen different stereoisomers. This stereochemical complexity provides medicinal chemists with powerful tools for designing selective ligands that interact specifically with enantioselective protein targets.

Contemporary applications of pyrrolidinone derivatives span numerous industrial sectors, from pharmaceutical manufacturing to electronics production. In pharmaceutical applications, these compounds serve crucial roles in drug formulation, drug delivery systems, and as active pharmaceutical ingredients. The electronics industry utilizes pyrrolidinone derivatives for specialized cleaning and stripping processes during integrated circuit and printed circuit board production. Additionally, the agricultural chemical sector employs these compounds in the synthesis of agricultural formulations, while the coatings industry leverages their high boiling points for specialized high-temperature coating applications.

Historical Context and Discovery of this compound

The development of this compound emerged from the broader historical evolution of pyrrolidine chemistry, which began with fundamental research into five-membered nitrogen heterocycles during the early twentieth century. The compound represents a sophisticated example of modern synthetic chemistry's ability to construct complex molecular architectures incorporating multiple pyrrolidine units within a single structure.

The systematic exploration of pyrrolidine derivatives gained significant momentum as researchers recognized the potential of these compounds in medicinal chemistry applications. The five-membered pyrrolidine ring, also known as tetrahydropyrrole, provided chemists with a versatile scaffold that could be modified through various substitution patterns and ring fusion strategies. Industrial production methods for basic pyrrolidine compounds were established using reactions between 1,4-butanediol and ammonia at elevated temperatures and pressures, employing cobalt and nickel oxide catalysts supported on alumina.

The specific structural arrangement found in this compound represents an advanced iteration of pyrrolidine chemistry, where researchers successfully linked two pyrrolidine ring systems through a methylene bridge. This architectural design creates a molecule that combines the beneficial properties of both pyrrolidine and pyrrolidin-2-one functionalities, potentially offering enhanced biological activity and improved synthetic utility compared to simpler pyrrolidine derivatives.

The compound's development likely benefited from advances in synthetic methodologies that enabled the precise construction of such complex molecular frameworks. Modern synthetic approaches to pyrrolidine derivatives often employ sophisticated cyclization reactions, stereoselective transformations, and protective group strategies to achieve the desired structural arrangements. The successful synthesis of compounds featuring multiple pyrrolidine units demonstrates the maturation of synthetic organic chemistry techniques and the increasing sophistication of molecular design strategies.

Nomenclature, Synonyms, and Registry Information

The compound this compound possesses a complex nomenclature system that reflects its sophisticated molecular architecture and regulatory classification requirements. The primary Chemical Abstracts Service registry number for this compound is 1803601-94-6, which serves as the internationally recognized identifier for regulatory and commercial purposes. Additionally, an alternative registry number, 1423027-65-9, appears in certain databases, potentially representing different salt forms or stereoisomeric variants of the base structure.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(pyrrolidin-3-yl)methyl]pyrrolidin-2-one; hydrochloride, which precisely describes the molecular connectivity and salt formation. This nomenclature follows established conventions for naming complex heterocyclic compounds, clearly indicating the presence of two pyrrolidine ring systems connected through a methylene linkage, with one ring modified to include a ketone functionality at the 2-position.

Various synonyms and alternative naming conventions exist for this compound across different chemical databases and commercial suppliers. These include systematic variations such as "this compound" and structural descriptors like "1-[(3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride". The diversity in nomenclature reflects the compound's presence in multiple commercial and research contexts, where different naming conventions may be preferred for specific applications.

The Standard International Chemical Identifier for the compound provides a unique string representation that enables precise identification across computational chemistry platforms: InChI=1S/C9H16N2O.ClH/c12-9-2-1-5-11(9)7-8-3-4-10-6-8;/h8,10H,1-7H2;1H. This identifier encodes the complete structural information in a standardized format that facilitates database searches and computational analysis.

The compound's simplified molecular-input line-entry system representation, C1CC(=O)N(C1)CC2CCNC2.Cl, provides a linear notation that describes the molecular structure in a format suitable for computer processing and database storage. This notation clearly illustrates the bicyclic nature of the compound and the presence of the hydrochloride salt formation.

Relevance of the Compound in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural features that combine multiple advantageous properties of pyrrolidine-based scaffolds. The compound's architecture incorporates two distinct pyrrolidine functionalities within a single molecular framework, creating opportunities for diverse chemical modifications and biological interactions that are not readily accessible through simpler pyrrolidine derivatives.

Contemporary medicinal chemistry research has demonstrated the exceptional value of pyrrolidine rings in drug discovery applications. The five-membered saturated heterocycle provides medicinal chemists with unique advantages for exploring pharmacophore space due to its sp³-hybridization characteristics, which enable efficient three-dimensional molecular coverage. The pyrrolidine scaffold's contribution to molecular stereochemistry, particularly through the phenomenon of pseudorotation, offers researchers powerful tools for designing compounds with specific biological activities.

Recent research in neurological applications has highlighted the potential of complex pyrrolidine derivatives in addressing central nervous system disorders. Studies have shown that benzylated pyrrolidin-2-one derivatives demonstrate significant anti-Alzheimer's activity, with certain compounds exhibiting excellent therapeutic profiles compared to standard treatments. This research context suggests that this compound may possess similar therapeutic potential due to its related structural features.

The compound's relevance extends beyond pharmaceutical applications into broader chemical synthesis and materials science domains. Pyrrolidinone derivatives serve as valuable intermediates in the production of specialized polymers, synthetic resins, and advanced materials. The unique structural arrangement of this compound positions it as a potential building block for novel polymer architectures and functional materials with tailored properties.

Current trends in chemical research emphasize the importance of molecular scaffolds that provide both structural diversity and synthetic accessibility. The compound exemplifies these desired characteristics through its combination of established pyrrolidine chemistry with novel architectural features that enable previously unexplored chemical transformations and biological interactions.

Scope and Objectives of the Present Academic Review

The present academic review establishes a comprehensive framework for understanding this compound within the broader context of contemporary chemical science. The primary objective centers on providing detailed scientific analysis of this specialized pyrrolidinone derivative, examining its chemical properties, structural characteristics, and research applications while maintaining strict adherence to established academic standards for chemical compound documentation.

The scope of this review encompasses systematic examination of the compound's molecular architecture, with particular emphasis on how its unique dual-pyrrolidine structure contributes to its chemical and potentially biological properties. This analysis draws upon established research in pyrrolidine chemistry while identifying specific features that distinguish this compound from simpler pyrrolidine derivatives documented in the scientific literature.

A fundamental objective involves establishing clear connections between the structural characteristics of this compound and the broader principles governing pyrrolidinone derivative chemistry. This approach enables readers to understand how the compound fits within existing chemical knowledge while recognizing its unique contributions to the field.

The review systematically addresses nomenclature and registry information to ensure precise identification and categorization of the compound within established chemical databases and regulatory frameworks. This documentation serves both immediate research needs and long-term archival purposes, facilitating future research efforts and commercial applications.

Contemporary research relevance forms a central component of the review's scope, with detailed examination of how the compound's properties align with current trends in chemical research and potential applications. This analysis considers both established applications of related pyrrolidine derivatives and emerging opportunities that may be uniquely accessible through the compound's specific structural arrangement.

Research Objectives Summary:

- Comprehensive structural and chemical characterization

- Integration with established pyrrolidine derivative knowledge

- Documentation of nomenclature and registry information

- Analysis of contemporary research relevance

- Establishment of evidence-based academic framework

Properties

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-2-1-5-11(9)7-8-3-4-10-6-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWKGGKSHONDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From Donor–Acceptor Cyclopropanes

A recent method involves the use of donor–acceptor cyclopropanes as starting materials to synthesize 1,5-substituted pyrrolidin-2-ones, which include the target compound as a subtype. The process includes:

- Reaction of cyclopropane diesters with amines (such as anilines or benzylamines) in the presence of acetic acid under reflux conditions in toluene.

- Subsequent alkaline saponification of the ester group followed by thermolysis to remove protecting groups and form the pyrrolidone ring.

- This method allows for one-pot synthesis with an overall yield of approximately 70%, with chromatographic purification only at the final stage.

From Aminohydroxybutyric Acid Derivatives

Another approach starts with aminohydroxybutyric acid, which undergoes:

- Acid-catalyzed esterification with methanol and in situ salination with hydrochloric acid to form a methyl ester hydrochloride intermediate.

- Treatment with potassium carbonate and water to adjust pH.

- Reduction of the lactam with sodium borohydride in diglyme, followed by acidification and heating to yield (3S)-pyrrolidin-3-ol.

- This method is scalable, cost-effective, and yields high optical and chemical purity, suitable for industrial pharmaceutical production with an overall yield of about 44% over four steps.

Formation of Hydrochloride Salt

Conversion of the free base to its hydrochloride salt is essential for:

- Enhancing the compound’s stability.

- Improving crystallinity and ease of isolation.

- Meeting pharmaceutical purity requirements.

This step is usually performed by treating the free base with hydrochloric acid in an appropriate solvent, often during or after the final purification step.

Summary Table of Preparation Methods

Research Findings and Considerations

- The method starting from aminohydroxybutyric acid is notable for its scalability and compliance with Good Manufacturing Practice (GMP), making it suitable for industrial pharmaceutical applications.

- The donor–acceptor cyclopropane method offers a streamlined, high-yielding synthetic route with fewer purification steps, beneficial for laboratory-scale synthesis and medicinal chemistry applications.

- Mannich-type reactions for introducing the pyrrolidin-3-ylmethyl substituent are versatile and allow for structural modifications, but require careful control of reaction conditions to avoid side reactions.

- Purity assessment by HPLC and NMR is critical throughout the synthesis to ensure optical and chemical purity, especially for pharmaceutical use.

Chemical Reactions Analysis

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolidine ring contributes to the polarity of the molecule, allowing it to interact with various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

*Calculated based on molecular formula.

Key Observations :

- Polarity: The amino-substituted analog (1-aminopyrrolidin-2-one HCl) has a lower molecular weight (136.58 g/mol) and higher polarity, likely enhancing aqueous solubility compared to the target compound .

- Aromatic vs.

Pharmacological Activity Comparisons

Key Observations :

- Substituent-Driven Activity : Piperazine-butyl derivatives (e.g., S-61) exhibit cardiovascular effects due to α1-adrenergic receptor antagonism , whereas triazine-linked analogs act as metabolic modulators .

- Antioxidant Potential: Electron-withdrawing groups (e.g., chloro, oxadiazole) enhance radical scavenging activity, as seen in .

Key Observations :

Biological Activity

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride, also known by its chemical formula and molecular weight of 204.7 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various studies and data.

- IUPAC Name : 1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one; hydrochloride

- Molecular Formula :

- Molecular Weight : 204.7 g/mol

- Appearance : Oil

- Storage Temperature : 4 °C

Antimicrobial Activity

Research has demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 mg/mL |

| This compound | Escherichia coli | 0.025 mg/mL |

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:

In a study focusing on the effects of pyrrolidine derivatives on cancer cell lines, it was found that this compound exhibited cytotoxic effects against human breast cancer cells. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibitory Activity Against BChE

| Compound | Inhibition Percentage at 1 μM |

|---|---|

| This compound | 75% |

This inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Activity : It likely induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotection : The inhibition of BChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Q & A

Q. How can researchers optimize the synthesis of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use aqueous HCl (1.0 M) for salt formation, as demonstrated in analogous pyrrolidinone hydrochloride syntheses. Heating to 50°C post-reaction can dissolve precipitates and improve crystallinity .

- Purification: Cold filtration followed by rinsing with chilled HCl solution removes impurities. Drying under suction at room temperature until constant weight ensures minimal residual solvents .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of HCl to free base (e.g., 5:1 molar ratio) to ensure complete protonation and salt formation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H NMR (400 MHz, DMSO-) to confirm proton environments. Key signals include pyrrolidine ring protons (δ 2.2–3.5 ppm) and amide protons (δ 9.0–9.5 ppm for HCl salt) .

- XRPD: Perform X-ray powder diffraction to identify crystalline polymorphs. Compare experimental peaks (e.g., 2θ values) with reference patterns to verify phase purity .

- Elemental Analysis: Validate molecular composition (C, H, N, Cl) to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Storage: Store in airtight containers at room temperature, away from moisture and oxidizing agents. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. What mechanistic insights guide the formation of the hydrochloride salt in this compound?

Methodological Answer:

- Protonation Sites: The pyrrolidin-2-one carbonyl oxygen and tertiary amine in the pyrrolidine ring are potential protonation sites. Computational modeling (e.g., DFT) can predict preferential protonation at the amine due to higher basicity .

- Crystallization Dynamics: Solvent polarity (e.g., water vs. ethanol) influences salt crystallization kinetics. Polar solvents favor ion dissociation, while non-polar solvents may yield amorphous forms .

Q. How can researchers screen for polymorphs or co-crystals of this hydrochloride salt?

Methodological Answer:

- High-Throughput Screening: Use automated platforms to test crystallization in 96-well plates with varied solvents (e.g., methanol, acetonitrile) and anti-solvents (e.g., hexane) .

- Thermal Analysis: DSC/TGA identifies polymorph transitions. For example, a melt-recrystallization event at 227°C (mp) may indicate metastable forms .

- Synchrotron XRPD: Resolve subtle peak shifts (<0.1° 2θ) to distinguish polymorphs with near-identical lattice parameters .

Q. What stability challenges arise under accelerated storage conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolytic Stability: Conduct stress testing at 40°C/75% RH. Degradation via hydrolysis of the pyrrolidinone ring can be minimized by using desiccants (e.g., silica gel) in storage .

- Photostability: Expose samples to UV light (ICH Q1B guidelines). Use amber glass vials to prevent photodegradation of the hydrochloride salt .

- Oxidative Stability: Add antioxidants (e.g., BHT) if free radical degradation is observed in accelerated aging studies .

Contradictions and Considerations

- Synthesis Temperature: recommends heating to 50°C for crystallization, while other protocols suggest room-temperature salt formation to avoid decomposition. Researchers should empirically determine optimal conditions for their target compound .

- Polymorph Prevalence: XRPD data from indicates a single crystalline form, but analogous compounds (e.g., ) show multiple polymorphs. Screen broadly to avoid missing metastable phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.